molecular formula C20H21FN2O3S B3410777 N-cyclopentyl-1-(4-fluorobenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide CAS No. 898658-00-9

N-cyclopentyl-1-(4-fluorobenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide

Cat. No.: B3410777
CAS No.: 898658-00-9
M. Wt: 388.5 g/mol
InChI Key: NIAGYGKWFGIQNK-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-(4-fluorobenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide is a chemical compound with potential therapeutic applications. It is characterized by its unique structure, which includes a cyclopentyl group, a fluorobenzoyl group, and an indole sulfonamide moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities.

Mechanism of Action

Target of Action

The primary targets of N-cyclopentyl-1-(4-fluorobenzoyl)indoline-5-sulfonamide are the carbonic anhydrase (CA) isoforms CA IX and CA XII . These isoforms are overexpressed in cancer cells and promote the accumulation of protons, leading to acidosis in the extracellular tumor environment .

Mode of Action

N-cyclopentyl-1-(4-fluorobenzoyl)indoline-5-sulfonamide acts as an inhibitor of CA IX and CA XII . It binds to these enzymes, reducing their activity and thereby decreasing proton accumulation and extracellular acidosis . This compound exhibits hypoxic selectivity, meaning it is particularly effective in low-oxygen environments typical of solid tumors .

Biochemical Pathways

By inhibiting CA IX and CA XII, N-cyclopentyl-1-(4-fluorobenzoyl)indoline-5-sulfonamide disrupts the acid-base balance in the tumor microenvironment . This disruption can hinder tumor growth and proliferation, as the acidic environment is typically conducive to these processes .

Pharmacokinetics

They are primarily excreted in the urine .

Result of Action

N-cyclopentyl-1-(4-fluorobenzoyl)indoline-5-sulfonamide has demonstrated antiproliferative activity against various cancer cell lines . For instance, it has been shown to suppress the growth of MCF7 cells and partially inhibit hypoxia-induced CA IX expression in A431 skin cancer cells . Additionally, it can reverse chemoresistance to doxorubicin in cells with overexpression of P-glycoprotein .

Action Environment

The efficacy of N-cyclopentyl-1-(4-fluorobenzoyl)indoline-5-sulfonamide is influenced by the oxygen levels in the tumor environment . It exhibits hypoxic selectivity, meaning it is more effective in low-oxygen conditions that are typical in solid tumors . This property makes it particularly useful for targeting hypoxic regions of tumors, which are often resistant to conventional chemo- and radiotherapy .

Future Directions

Indoline-5-sulfonamides are being studied for their potential in inhibiting cancer-related carbonic anhydrases, exhibiting antiproliferative activity, and circumventing multidrug resistance . The specific future directions for “N-cyclopentyl-1-(4-fluorobenzoyl)indoline-5-sulfonamide” are not detailed in the available resources.

Biochemical Analysis

Biochemical Properties

N-cyclopentyl-1-(4-fluorobenzoyl)indoline-5-sulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of carbonic anhydrase isoforms IX and XII. These enzymes are involved in the regulation of pH within cells and tissues. The compound interacts with these enzymes by binding to their active sites, thereby inhibiting their activity. This inhibition leads to a decrease in proton accumulation and acidosis in the extracellular tumor environment, which is beneficial in cancer treatment .

Cellular Effects

N-cyclopentyl-1-(4-fluorobenzoyl)indoline-5-sulfonamide has been shown to affect various types of cells, particularly cancer cells. It influences cell function by inhibiting the activity of carbonic anhydrase IX and XII, which are overexpressed in hypoxic tumor cells. This inhibition leads to a reduction in cell proliferation and induces apoptosis in cancer cells. Additionally, the compound affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its antiproliferative activity .

Molecular Mechanism

The molecular mechanism of N-cyclopentyl-1-(4-fluorobenzoyl)indoline-5-sulfonamide involves its binding to the active sites of carbonic anhydrase IX and XII. This binding inhibits the enzymes’ activity, leading to a decrease in proton accumulation and acidosis in the tumor microenvironment. The compound also affects gene expression by inhibiting hypoxia-inducible factor 1-alpha (HIF-1α), which is a key regulator of the cellular response to hypoxia. This inhibition further contributes to the compound’s antiproliferative effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-cyclopentyl-1-(4-fluorobenzoyl)indoline-5-sulfonamide have been observed to change over time. The compound is stable under standard laboratory conditions and does not degrade easily. Long-term studies have shown that the compound maintains its inhibitory activity against carbonic anhydrase IX and XII, leading to sustained antiproliferative effects on cancer cells. Prolonged exposure to the compound may lead to the development of resistance in some cell lines .

Dosage Effects in Animal Models

In animal models, the effects of N-cyclopentyl-1-(4-fluorobenzoyl)indoline-5-sulfonamide vary with different dosages. At low doses, the compound effectively inhibits carbonic anhydrase IX and XII, leading to a reduction in tumor growth. At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. It is important to determine the optimal dosage that maximizes therapeutic effects while minimizing adverse effects .

Metabolic Pathways

N-cyclopentyl-1-(4-fluorobenzoyl)indoline-5-sulfonamide is involved in metabolic pathways related to the regulation of pH and cellular metabolism. The compound interacts with carbonic anhydrase IX and XII, which play a key role in the conversion of carbon dioxide to bicarbonate and protons. This interaction affects metabolic flux and metabolite levels, leading to changes in cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, N-cyclopentyl-1-(4-fluorobenzoyl)indoline-5-sulfonamide is transported and distributed through passive diffusion and active transport mechanisms. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. This distribution is crucial for the compound’s inhibitory activity against carbonic anhydrase IX and XII .

Subcellular Localization

N-cyclopentyl-1-(4-fluorobenzoyl)indoline-5-sulfonamide is primarily localized in the cytoplasm and nucleus of cells. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This localization is essential for the compound’s activity and function, as it allows for effective inhibition of carbonic anhydrase IX and XII .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-(4-fluorobenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.

    Introduction of the Fluorobenzoyl Group: This step involves the acylation of the indole core with 4-fluorobenzoyl chloride under basic conditions.

    Cyclopentyl Group Addition: The cyclopentyl group can be introduced via alkylation reactions.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-(4-fluorobenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole or benzoyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-cyclopentyl-1-(4-fluorobenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs for various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide
  • N-cyclopentyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

Uniqueness

N-cyclopentyl-1-(4-fluorobenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide is unique due to its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-cyclopentyl-1-(4-fluorobenzoyl)-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O3S/c21-16-7-5-14(6-8-16)20(24)23-12-11-15-13-18(9-10-19(15)23)27(25,26)22-17-3-1-2-4-17/h5-10,13,17,22H,1-4,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIAGYGKWFGIQNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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